molecular formula C17H19N5O2S B11053018 2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B11053018
M. Wt: 357.4 g/mol
InChI Key: FGQLRTRSYCXMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(bicyclo[221]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a bicyclic structure fused with a tetrazole ring and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]hept-5-en-2-yl precursor, which is then reacted with tetrazole derivatives under specific conditions to form the tetrazolyl-sulfanyl intermediate. This intermediate is subsequently coupled with 4-methoxyphenylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with metal ions or enzyme active sites, while the methoxyphenyl group can engage in hydrophobic interactions with biological membranes or proteins. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its combination of a bicyclic structure with a tetrazole ring and a methoxyphenylacetamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19N5O2S/c1-24-14-6-4-13(5-7-14)18-16(23)10-25-17-19-20-21-22(17)15-9-11-2-3-12(15)8-11/h2-7,11-12,15H,8-10H2,1H3,(H,18,23)

InChI Key

FGQLRTRSYCXMCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CC4CC3C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.